4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a bromo-substituted phenyl group, and a vinylbenzyl moiety, making it a versatile candidate for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The bromo-substituted phenyl group can be introduced through a halogenation reaction, and the vinylbenzyl moiety can be attached via a subsequent substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The vinyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The triazole ring can be reduced to form a different heterocyclic structure.
Substitution: : The bromo group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: : Formation of a carboxylic acid derivative.
Reduction: : Formation of a reduced triazole derivative.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may be useful in studying biological systems and interactions.
Medicine: : It could serve as a precursor for pharmaceuticals or as a tool in drug discovery.
Industry: : Its properties may be exploited in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups and structural features. Similar compounds might include other triazole derivatives or bromo-substituted phenyl compounds. the presence of the vinylbenzyl group sets it apart and may confer unique properties and reactivity.
List of Similar Compounds
1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
4-vinylbenzyl 1H-1,2,3-triazole-4-carboxylate
4-bromo-3-methylphenol
4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate , its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
(4-ethenylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-4-15-5-7-16(8-6-15)12-26-20(25)19-14(3)24(23-22-19)17-9-10-18(21)13(2)11-17/h4-11H,1,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSQYZRVJJQFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)C=C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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